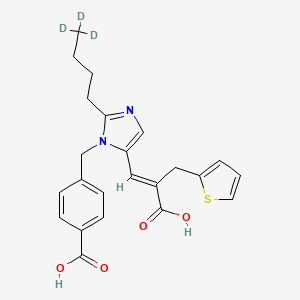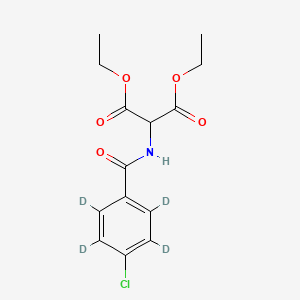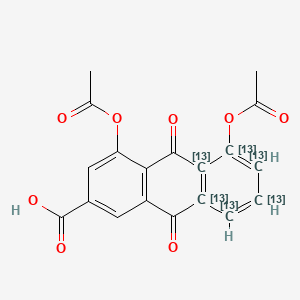
Vanillylamine-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanillylamine-d3 Hydrochloride is a labeled metabolite of Capsaicin . It has a molecular weight of 192.66 and a molecular formula of C8H9D3ClNO2 . It is used for research purposes .
Synthesis Analysis
Vanillylamine is produced from vanillin by the enzyme vanillin aminotransferase . It is then converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase . Acylation of vanillylamine using Schotten-Baumann reactions can provide amide derivatives .Molecular Structure Analysis
The molecular formula of Vanillylamine-d3 Hydrochloride is C8H9D3ClNO2 . The average mass is 189.639 Da and the monoisotopic mass is 189.055649 Da .Chemical Reactions Analysis
Vanillylamine is an intermediate in the biosynthesis of capsaicin . It is produced from vanillin by the enzyme vanillin aminotransferase . It is then converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase .Physical And Chemical Properties Analysis
The molecular formula of Vanillylamine-d3 Hydrochloride is C8H9D3ClNO2 . The average mass is 189.639 Da and the monoisotopic mass is 189.055649 Da .Safety And Hazards
Zukünftige Richtungen
The future prospects include the development of environmentally friendly, sustainable synthesis approaches that prioritize reducing the environmental footprint in vanillin production . Biotechnological advancements, such as genetic engineering and metabolic pathway optimization, offer opportunities to enhance production efficiency and cost .
Eigenschaften
CAS-Nummer |
1217899-51-8 |
|---|---|
Produktname |
Vanillylamine-d3 Hydrochloride |
Molekularformel |
C8H12ClNO2 |
Molekulargewicht |
192.657 |
IUPAC-Name |
4-(aminomethyl)-2-(trideuteriomethoxy)phenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4,10H,5,9H2,1H3;1H/i1D3; |
InChI-Schlüssel |
PUDMGOSXPCMUJZ-NIIDSAIPSA-N |
SMILES |
COC1=C(C=CC(=C1)CN)O.Cl |
Synonyme |
4-(Aminomethyl)-2-methoxyphenol-d3 Hydrochloride; 4-Hydroxy_x000B_-3-methoxybenzylamine-d3 Hydrochloride; 3-Methoxy-d3-4-hydroxybenzylamine Hydrochloride; α-Aminocreosol-d3 Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



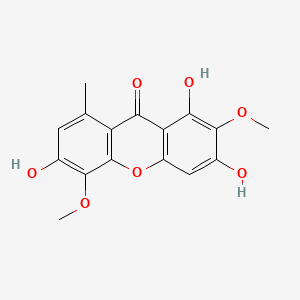
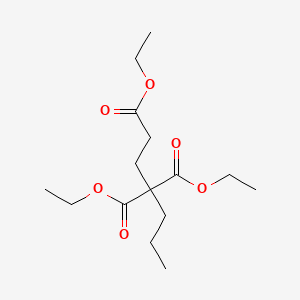
![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)
![1-[(2R,5S)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B563636.png)
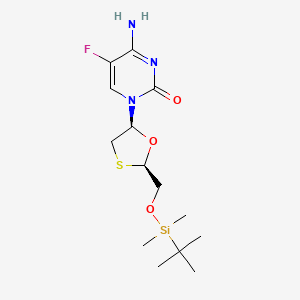
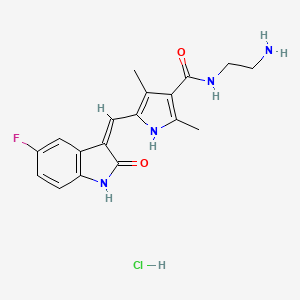
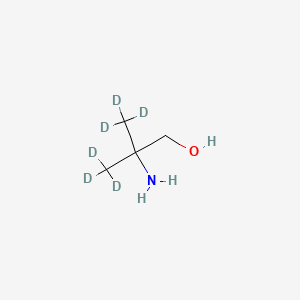
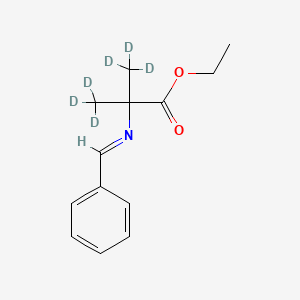
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)
